2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H16N2O3S/c1-19(16,17)15-8-6-10(7-9-15)13-14-11-4-2-3-5-12(11)18-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
UYJLJDZSHZPJAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in the combination of the benzo[d]oxazole core, the piperidine ring, and the methylsulfonyl substituent. Below is a detailed comparison with key analogs:
Key Observations
Heterocycle Impact: The benzo[d]oxazole core (as in the target compound) differs from benzo[d]isoxazole () in the position of nitrogen and oxygen atoms. For example, benzo[d]isoxazole derivatives showed high affinity for D2 and serotonin receptors (~15–20 nM Ki) , whereas methylsulfonyl-piperidinyl benzo[d]oxazole’s affinity remains uncharacterized but may differ due to electronic effects.
Substituent Effects: The methylsulfonyl group in the target compound is electron-withdrawing, which may reduce the basicity of the piperidine nitrogen compared to unsubstituted (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) or carbazol-9-yl-substituted analogs (). This could influence blood-brain barrier penetration or metabolic stability .
Linker Flexibility and Length :
- The target compound’s piperidine ring acts as a rigid linker directly fused to the benzo[d]oxazole core. In contrast, highlights that four-carbon flexible linkers (e.g., in compound 9d) improved D2 and 5-HT1A receptor binding compared to three-carbon variants . This suggests that rigidity vs. flexibility in the linker region significantly impacts receptor engagement.
For instance, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole achieved sub-20 nM Ki values for D2 and 5-HT1A receptors, whereas bulkier substituents (e.g., trifluoromethylphenylpiperazine) reduced affinity .
Hypothetical Data Table Based on Structural Analogs
Biological Activity
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 280.34 g/mol
- IUPAC Name : 2-(1-methylsulfonylpiperidin-4-yl)-1,3-benzoxazole
- Structure : The compound consists of a piperidine ring linked to a benzo[d]oxazole moiety with a methylsulfonyl group.
The biological activity of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast and colorectal cancer cells .
Study on Anticancer Activity
A study published in MDPI evaluated the anticancer properties of various benzoylpiperidine derivatives, including those structurally similar to 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole. The findings indicated that modifications at specific positions on the benzoyl moiety significantly enhanced the inhibitory effects on cancer cell lines .
Enzyme Inhibition Studies
Another study focused on enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. The synthesized compounds demonstrated varying degrees of inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole | Antimicrobial, Anticancer | Low micromolar range |
| 2-(1-(Methylsulfonyl)piperidin-4-yl)benzothiazole | Anticancer | 20 µM |
| 2-(1-(Methylsulfonyl)piperidin-4-yl)benzimidazole | Antimicrobial | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
